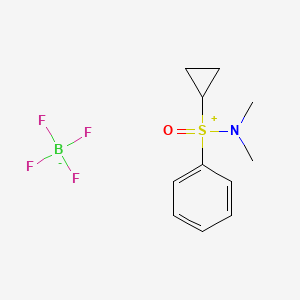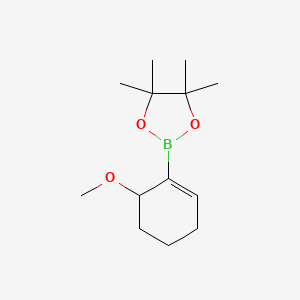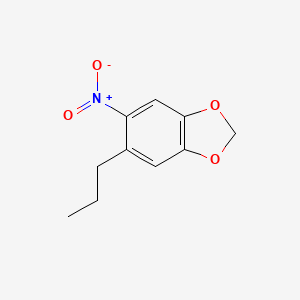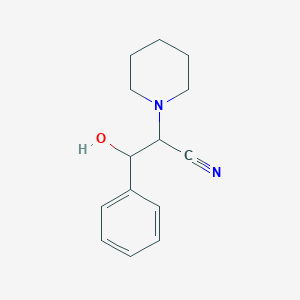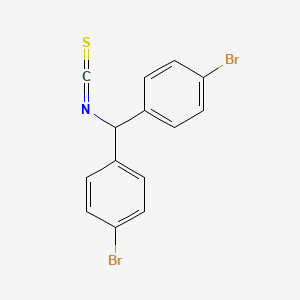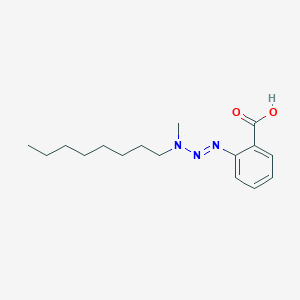
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a triazenyl group attached to the benzoic acid core. The triazenyl group is known for its unique chemical properties, which can influence the reactivity and applications of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of benzoic acid derivatives with triazenyl compounds. One common method is the electrophilic aromatic substitution, where the triazenyl group is introduced to the benzoic acid ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The triazenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-methyl-: This compound has a similar benzoic acid core but lacks the triazenyl group, resulting in different chemical properties and applications.
Benzoic acid, 2-methyl-: Another similar compound with a methyl group instead of the triazenyl group, leading to variations in reactivity and use.
Uniqueness
The presence of the triazenyl group in benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- makes it unique compared to other benzoic acid derivatives. This group imparts distinct chemical properties, such as increased reactivity and potential biological activities, which are not observed in compounds lacking the triazenyl group .
Eigenschaften
CAS-Nummer |
67227-78-5 |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
2-[[methyl(octyl)amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H25N3O2/c1-3-4-5-6-7-10-13-19(2)18-17-15-12-9-8-11-14(15)16(20)21/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YFEJLDIRNFLSKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)N=NC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


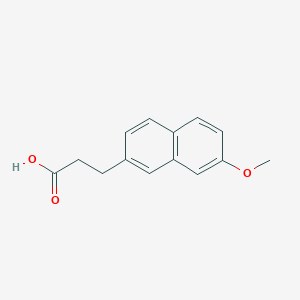
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
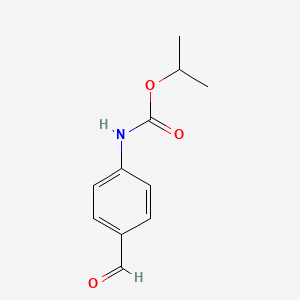
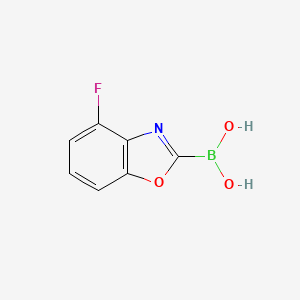
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
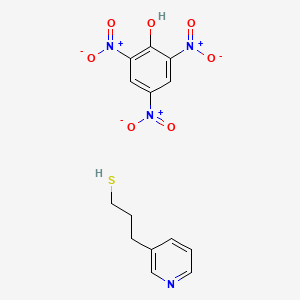
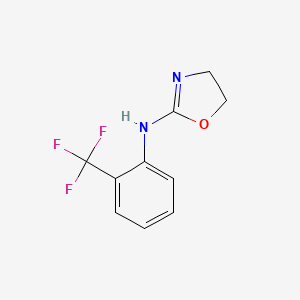
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

